molecular formula C8H13ClN2O2S B1290115 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride CAS No. 252562-01-9

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride

Cat. No.: B1290115
CAS No.: 252562-01-9
M. Wt: 236.72 g/mol
InChI Key: ASYDJZFOWJJWGM-UHFFFAOYSA-N
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Description

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methylsulphonyl group attached to a phenyl ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride typically involves the reaction of 2-methyl-4-(methylsulphonyl)phenylhydrazine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The reaction conditions are optimized to achieve high purity and yield, with careful control of temperature, pressure, and reaction time. The final product is typically purified through recrystallization or other separation techniques to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects . Additionally, it may interact with microbial cell membranes, disrupting their function and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)phenylhydrazine hydrochloride
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Comparison

2-Methyl-4-(methylsulphonyl)phenylhydrazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced selectivity and potency in certain applications, such as enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

(2-methyl-4-methylsulfonylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-6-5-7(13(2,11)12)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYDJZFOWJJWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252562-01-9
Record name Hydrazine, [2-methyl-4-(methylsulfonyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252562-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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